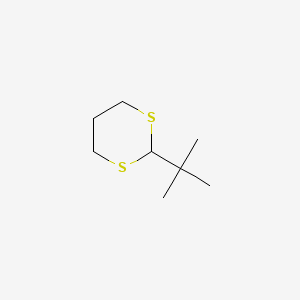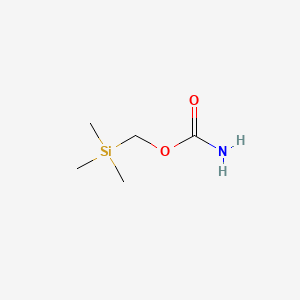
Methanol, (trimethylsilyl)-, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, (trimethylsilyl)-, carbamate is a compound that features a methanol molecule bonded to a trimethylsilyl group and a carbamate group. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is then bonded to the rest of the molecule. This structural group is characterized by its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanol, (trimethylsilyl)-, carbamate can be synthesized through various methods. One common approach involves the reaction of methanol with trimethylsilyl chloride in the presence of a base, such as pyridine, to form trimethylsilylmethanol. This intermediate can then react with a carbamoyl chloride to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The final product is then purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methanol, (trimethylsilyl)-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like trimethylsilyl iodide can facilitate the substitution of the trimethylsilyl group.
Major Products Formed
Oxidation: Oxides and other oxygen-containing compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted carbamates and silanes.
Wissenschaftliche Forschungsanwendungen
Methanol, (trimethylsilyl)-, carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of alcohols and amines.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methanol, (trimethylsilyl)-, carbamate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites on molecules during chemical reactions. The carbamate group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilylmethanol: Similar structure but lacks the carbamate group.
Methyl carbamate: Contains the carbamate group but lacks the trimethylsilyl group.
Trimethylsilyl chloride: Used as a reagent to introduce the trimethylsilyl group
Uniqueness
Methanol, (trimethylsilyl)-, carbamate is unique due to the presence of both the trimethylsilyl and carbamate groups, which confer distinct chemical properties. The trimethylsilyl group enhances the compound’s volatility and stability, while the carbamate group provides additional reactivity and potential for hydrogen bonding .
Eigenschaften
CAS-Nummer |
3124-45-6 |
|---|---|
Molekularformel |
C5H13NO2Si |
Molekulargewicht |
147.25 g/mol |
IUPAC-Name |
trimethylsilylmethyl carbamate |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)4-8-5(6)7/h4H2,1-3H3,(H2,6,7) |
InChI-Schlüssel |
RMFZFEIVKKQDDB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


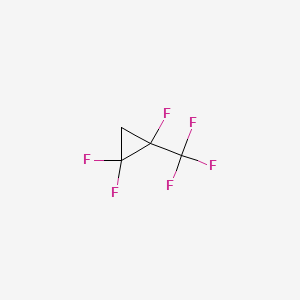
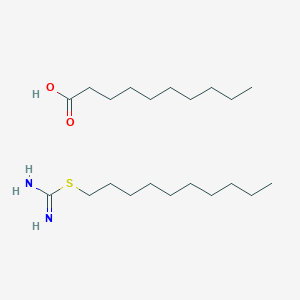
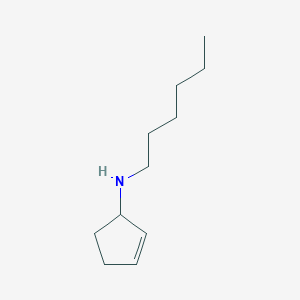
![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
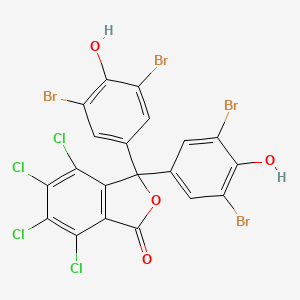
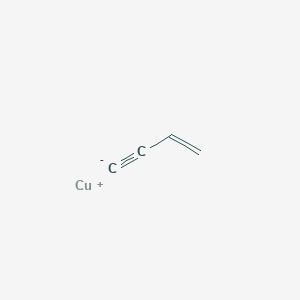
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
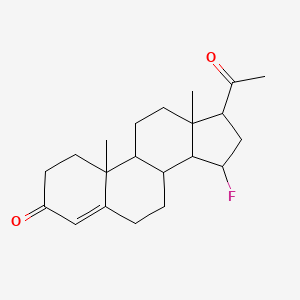
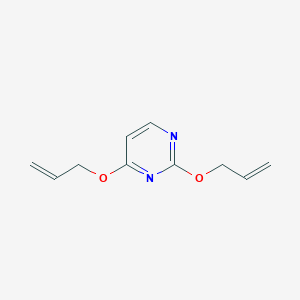
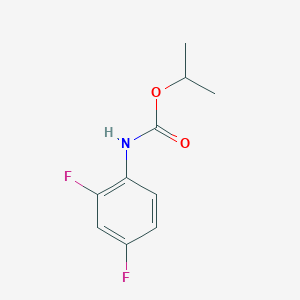
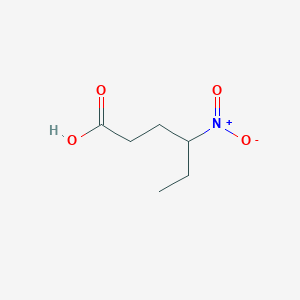
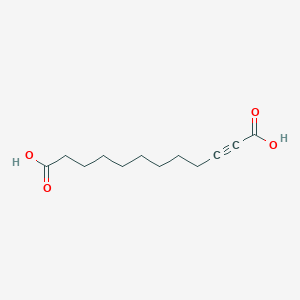
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
